molecular formula C7H5N3O B15233867 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde

Cat. No.: B15233867
M. Wt: 147.13 g/mol
InChI Key: UZZONEWMPODJHP-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency, making it a popular choice for the preparation of this compound. The reaction conditions usually involve the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar bicyclic structure but with a quinoline ring instead of a pyridine ring.

    1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: Another closely related compound, differing only in the position of the aldehyde group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-6-2-1-5-3-8-10-7(5)9-6/h1-4H,(H,8,9,10)

InChI Key

UZZONEWMPODJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NN2)C=O

Origin of Product

United States

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